Pyriproxyfen

Veterinary ectoparasitology Insect growth regulator potency Flea control

Pyriproxyfen delivers a 23-fold potency advantage over methoprene (flea LC50: 0.028 ppm vs. 0.643 ppm) and maintains complete emergence inhibition for ≥63 days under sunlight. It retains full susceptibility in pyrethroid-resistant Aedes populations, making it a critical rotation partner for resistance management. Ideal for research-grade larviciding, IGR mechanism studies, and low-load flea control formulations.

Molecular Formula C20H19NO3
Molecular Weight 321.4 g/mol
CAS No. 95737-68-1
Cat. No. B1678527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyriproxyfen
CAS95737-68-1
Synonyms(+--)-pyriproxyfen
2-(1-methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine
4-phenoxyphenyl (RS)-2-(2-pyridyloxy)propyl ether
juvinal
pyridine, 2-(1-methyl-2-(4-phenoxyphenoxy)ethoxy)-
pyriproxyfen
pyriproxyfen, (+--)-
pyriproxyfen, (R)-isomer
pyriproxyfen, (S)-isomer
S 31183
S-31183
Molecular FormulaC20H19NO3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(COC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=N3
InChIInChI=1S/C20H19NO3/c1-16(23-20-9-5-6-14-21-20)15-22-17-10-12-19(13-11-17)24-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3
InChIKeyNHDHVHZZCFYRSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn hexane 400, methanol 200, xylene 500 (all g/kg at 20-25 °C)
Solubility in water, mg/l at 20Â °C: 0.101 (practically insoluble)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pyriproxyfen (CAS 95737-68-1) Procurement Guide: Juvenile Hormone Analog for Vector Control and Agricultural Applications


Pyriproxyfen is a synthetic juvenile hormone analog (JHA) that functions as an insect growth regulator (IGR) by agonistically binding to the Methoprene-tolerant (Met) receptor, thereby disrupting metamorphosis and preventing adult emergence in target arthropods [1]. It exhibits a log Kow of 5.37, indicating high lipophilicity and potential for bioaccumulation, with low volatility and high photostability relative to earlier-generation juvenoids [2]. Pyriproxyfen is registered for use in public health vector control, agricultural crop protection, and veterinary ectoparasite management, with documented activity against mosquitoes (Aedes, Culex, Anopheles), cat fleas (Ctenocephalides felis), and various agricultural pests [3].

Why Pyriproxyfen Cannot Be Interchanged with Methoprene, Fenoxycarb, or Hydroprene in Scientific and Industrial Applications


Although pyriproxyfen, methoprene, fenoxycarb, and hydroprene all belong to the juvenile hormone analog class and share the Methoprene-tolerant (Met) receptor as their molecular target, they exhibit chemically distinct structures that translate into substantial differences in potency, photostability, species-specific efficacy, and residual activity [1]. Direct comparative studies demonstrate that pyriproxyfen achieves approximately 23-fold greater potency than methoprene in soil-based flea emergence inhibition (LC50: 0.028 ppm vs. 0.643 ppm) [2], and pyriproxyfen formulations maintain complete emergence inhibition for ≥63 days under sunlight exposure whereas methoprene activity declines significantly after 42 days [3]. Furthermore, differential transcriptional responses in non-target species and cross-resistance profiles with other insecticide classes preclude simple substitution without experimental validation [4].

Pyriproxyfen Quantitative Differentiation Evidence: Comparative Potency, Persistence, and Selectivity Data


Pyriproxyfen Exhibits 23-Fold Greater Potency Than Methoprene in Soil-Based Flea Emergence Inhibition

In a direct comparative evaluation of three juvenoids applied to topsoil for control of cat fleas (Ctenocephalides felis), pyriproxyfen demonstrated substantially greater potency than methoprene. The LC50 values for preventing adult flea emergence were determined to be 0.028 ppm for pyriproxyfen, 0.031 ppm for fenoxycarb, and 0.643 ppm for methoprene [1]. This represents a 23.0-fold difference in potency between pyriproxyfen and methoprene under identical experimental conditions. Additionally, methoprene did not cause significant reduction of adult emergence at concentrations below 64.56 mg (AI)/m², whereas fenoxycarb and pyriproxyfen showed strong efficacy and residual activity at concentrations as low as 8.07 mg (AI)/m² [1].

Veterinary ectoparasitology Insect growth regulator potency Flea control

Pyriproxyfen Maintains Complete Residual Activity for 63 Days vs. Methoprene's 42-Day Decline Under Sunlight Exposure

A comparative residual activity study evaluated the photostable formulation of methoprene against fenoxycarb and pyriproxyfen in topsoil under sunlight exposure over a 63-day period. Methoprene was as effective as fenoxycarb and pyriproxyfen for up to 42 days at a concentration of 64.56 mg (AI)/m², but its activity declined significantly thereafter [1]. In contrast, fenoxycarb and pyriproxyfen showed strong residual activity for the entire 63-day study duration across all soil types tested (clay, peat, plastic pots, and wooden flats) [1]. The activity of methoprene declined even more rapidly over time in wooden flats, whereas at the same concentrations pyriproxyfen and fenoxycarb maintained significant residual activity for the full 63 days [1].

Photostability Residual activity Environmental persistence

Pyriproxyfen Granules Achieve >80-100% Emergence Inhibition Across Five Mosquito Species at 0.02 ppm, Outperforming s-Methoprene

In a direct comparative study of granular formulations, pyriproxyfen and s-methoprene were evaluated against laboratory-reared larvae of five mosquito species (Aedes aegypti, Aedes albopictus, Aedes taeniorhynchus, Anopheles quadrimaculatus, and Culex nigripalpus) under both laboratory and outdoor conditions [1]. s-Methoprene at 0.02 and 0.05 ppm AI resulted in variable levels of inhibition of adult emergence ranging from <39% to 100% across the five species monitored for 6 weeks [1]. In contrast, pyriproxyfen at comparable treatment rates caused very high levels (>80-100% in most cases) of initial and residual emergence inhibitions, and in several species induced complete inhibition of adult emergence for several weeks after treatment even at the lower rate of 0.02 ppm [1]. Notably, Culex quinquefasciatus and Aedes albopictus showed high tolerance to s-methoprene, with maximum emergence inhibitions of only 84% at 0.4 ppm and 44.3% at 0.05 ppm respectively during week 1 [1].

Mosquito vector control Larvicide efficacy Public health entomology

Pyriproxyfen Technical Grade EI50 of 0.019 ppb vs. s-Methoprene EI50 of 0.054 ppb Against Aedes vigilax

In a dose-response study evaluating pyriproxyfen against the Australian salt-marsh mosquito (Aedes vigilax), the median emergence inhibition (EI50) and EI95 values were determined for both pyriproxyfen and s-methoprene products [1]. Pyriproxyfen technical grade exhibited an EI50 of 0.019 ppb and EI95 of 0.076 ppb. The microencapsulated pyriproxyfen formulation (Sumilarv 90CS) yielded an EI50 of 0.021 ppb and EI95 of 0.092 ppb. In comparison, the formulated s-methoprene product (Altosid Liquid Larvicide) showed an EI50 of 0.054 ppb and EI95 of 0.236 ppb [1].

Salt-marsh mosquito control IGR potency Dose-response

Pyriproxyfen Formulations Classified as Superior to Methoprene in Efficacy Rankings Against Aedes and Culex Mosquitoes

A comparative evaluation of IGR formulations tested serial dilutions (0.01-0.05 mg/L) of methoprene, pyriproxyfen 0.5 WDG, and pyriproxyfen 1.0 WDG against third instar larvae of Aedes albopictus and Culex quinquefasciatus [1]. Results revealed variations in fatality among different IGRs, with pyriproxyfen 1.0 WDG identified as the best-performing formulation, exhibiting significantly high emergence inhibition against both Culex and Aedes species [1]. Based on the tested parameters (larval mortality, growth inhibition, deformities, and adult emergence), the IGRs were classified in order of efficacy as: pyriproxyfen 1.0 WDG > pyriproxyfen 0.5 WDG > methoprene [1]. In field studies, pyriproxyfen 1.0 WDG at 0.1 g/m³ showed minimum adult emergence from treated water samples for up to 6 months post-application [1].

Mosquito larvicide IGR efficacy ranking Public health entomology

Pyriproxyfen Demonstrates Full Susceptibility in Pyrethroid-Resistant Aedes Field Populations and Reduces Oviposition by 91.7-99%

In field-collected Aedes aegypti and Aedes albopictus populations from Lahore, Pakistan, both species were susceptible to the insect growth regulator pyriproxyfen while being resistant to all tested pyrethroids (permethrin, deltamethrin, alpha-cypermethrin, and etofenprox) [1]. Similarly, in Benin, West Africa, pyriproxyfen significantly reduced oviposition in Aedes aegypti, with inhibition rates ranging from 91.7% to 99% across all study sites, and Aedes albopictus showed oviposition rates ranging from 0% (0-3.6) to 6.1% (2.3-12.9) [2]. The Benin study concluded that pyriproxyfen serves as a promising alternative for managing pyrethroid-resistant Aedes populations [2].

Insecticide resistance management Pyrethroid resistance Aedes vector control

Evidence-Based Application Scenarios for Pyriproxyfen (CAS 95737-68-1) in Vector Control and Agricultural Research


Integrated Mosquito Vector Management in Regions with Documented Pyrethroid Resistance

Pyriproxyfen is suitable for larviciding programs in geographic areas where Aedes aegypti and Aedes albopictus populations exhibit confirmed resistance to pyrethroid adulticides. Field studies from Pakistan and Benin demonstrate that pyriproxyfen maintains full susceptibility in pyrethroid-resistant Aedes populations, with oviposition inhibition rates of 91.7-99% at operational field rates [1][2]. The compound can be deployed as a rotation partner or co-application component with pyrethroid-based adulticides (e.g., alpha-cypermethrin + pyriproxyfen LLIN formulations) to manage resistance selection pressure while maintaining vector control efficacy [2].

Long-Duration Larval Source Management Requiring Extended Residual Activity

Pyriproxyfen granular formulations are indicated for mosquito larval habitat treatment where extended residual activity (>42 days) is required and reapplication access is limited. Direct comparative data demonstrate that pyriproxyfen maintains strong residual activity for at least 63 days under sunlight exposure, whereas methoprene activity declines significantly after 42 days [1]. Granular pyriproxyfen at 0.02 ppm AI induces >80-100% emergence inhibition across multiple mosquito species and can achieve complete inhibition for several weeks post-treatment at this low rate [2]. The WHO has recommended pyriproxyfen for control of specified mosquito species at defined rates in certain habitats [2].

Veterinary Ectoparasite Control Requiring High Potency at Low Application Rates

Pyriproxyfen is appropriate for topical or environmental flea control applications where minimizing active ingredient loading is a priority. In soil-based cat flea emergence inhibition assays, pyriproxyfen exhibits an LC50 of 0.028 ppm compared to methoprene's LC50 of 0.643 ppm, representing a 23-fold potency advantage [1]. This differential enables effective flea emergence prevention at substantially lower active ingredient concentrations, which may be advantageous in residential or veterinary settings where minimizing chemical exposure is desired.

Agricultural Pest Management Requiring Juvenile Hormone Analog with Documented Transcriptomic Selectivity Profile

For research applications investigating JHA mechanisms in beneficial insects or non-target species, pyriproxyfen offers a characterized transcriptomic response profile. In comparative RNA-seq studies of honey bee (Apis mellifera) worker larvae exposed to three JHAs, fenoxycarb affected more genes and more pathways than did pyriproxyfen or methoprene, while the enrichment pathways differed among the treatment groups [1]. Pyriproxyfen treatment resulted in distinct JH titer alterations and gene expression patterns relative to fenoxycarb and methoprene [1]. This characterized profile may inform selection of appropriate JHA tools for studies of insect endocrine disruption where compound-specific transcriptional signatures are relevant.

Quote Request

Request a Quote for Pyriproxyfen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.